![molecular formula C8H21NO2Si B12613059 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine CAS No. 915700-24-2](/img/structure/B12613059.png)
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is an organosilicon compound with the molecular formula C8H21NO2Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups and a propan-2-yl group, along with a propan-1-amine group. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxy(propan-2-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored for further use.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: A wide range of substituted amines and silanes.
Applications De Recherche Scientifique
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The amine group can act as a nucleophile, facilitating substitution reactions and the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyldiisopropylethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
3-Aminopropyltris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups instead of methoxy and propan-2-yl groups.
3-[Ethoxy(dimethoxy)silyl]propan-1-amine: Similar but with an ethoxy group instead of a propan-2-yl group.
Uniqueness
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is unique due to the presence of both methoxy and propan-2-yl groups bonded to the silicon atom. This unique combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
915700-24-2 |
|---|---|
Formule moléculaire |
C8H21NO2Si |
Poids moléculaire |
191.34 g/mol |
Nom IUPAC |
3-[dimethoxy(propan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NO2Si/c1-8(2)12(10-3,11-4)7-5-6-9/h8H,5-7,9H2,1-4H3 |
Clé InChI |
VLBYSZKDAHJLGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](CCCN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)
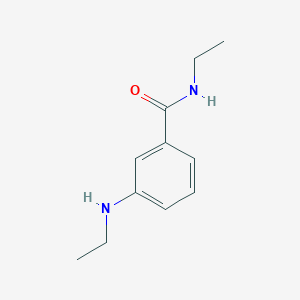
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
methanone](/img/structure/B12613042.png)
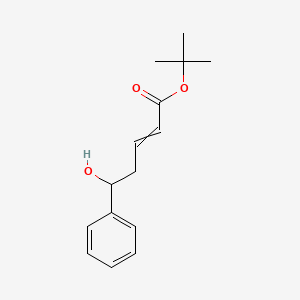
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
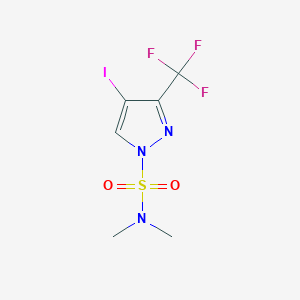
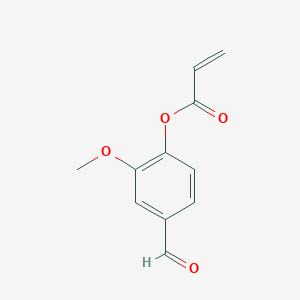
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
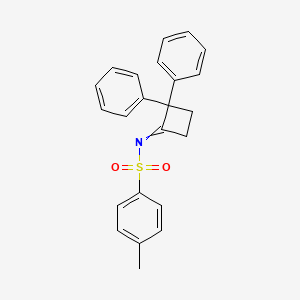
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)
